An In-depth Technical Guide to the Physicochemical Properties of 10H-Phenothiazin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 10H-Phenothiazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 10H-Phenothiazin-2-amine (APH), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the phenothiazine scaffold, understanding its fundamental characteristics is paramount for its application in drug design and development. This document details the molecular structure, solubility, lipophilicity, and acid-base properties of APH. Furthermore, it provides an in-depth analysis of its spectral characteristics, including UV-Vis, IR, NMR, and Mass Spectrometry data. The guide also outlines established experimental protocols for the determination of these properties, offering insights into the rationale behind these methodologies. Finally, a summary of the synthesis and reactivity of 10H-Phenothiazin-2-amine is presented to provide a holistic understanding of this versatile molecule.
Introduction: The Significance of 10H-Phenothiazin-2-amine
Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their wide range of biological activities.[1] The unique "butterfly" conformation of the phenothiazine tricycle, consisting of two benzene rings linked by a sulfur and a nitrogen atom, imparts distinct electronic and steric properties that are conducive to interactions with biological targets.
10H-Phenothiazin-2-amine, specifically, is a valuable intermediate and a pharmacologically relevant molecule in its own right. The presence of a primary amino group at the 2-position of the phenothiazine nucleus provides a crucial handle for synthetic modifications, allowing for the generation of diverse libraries of compounds with tailored properties.[2] This amino group can significantly influence the molecule's polarity, basicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the physicochemical properties of 10H-Phenothiazin-2-amine is therefore essential for any researcher working with this compound, as these properties govern its behavior in both chemical and biological systems.
Molecular and Physicochemical Properties
A precise understanding of the molecular and physicochemical properties of a compound is the foundation of rational drug design and development. This section details the key parameters for 10H-Phenothiazin-2-amine.
Molecular Structure and Basic Information
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Chemical Name: 10H-Phenothiazin-2-amine
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Synonyms: 2-Aminophenothiazine, APH
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CAS Number: 32338-15-1[3]
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Molecular Formula: C₁₂H₁₀N₂S[4]
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Molecular Weight: 214.29 g/mol [4]
The structure of 10H-Phenothiazin-2-amine consists of the core tricyclic phenothiazine system with a primary amine substituent at the C-2 position.
Tabulated Physicochemical Data
The following table summarizes the key experimentally determined and predicted physicochemical properties of 10H-Phenothiazin-2-amine.
| Property | Value | Source |
| Melting Point | 187-191 °C | [3] |
| Boiling Point (Predicted) | 397 °C | [3] |
| Water Solubility | 4.25 x 10⁻⁵ g/L | [3] |
| pKa (Basic Apparent) | 4.31 | [3] |
| LogKow (Octanol-Water Partition Coefficient) | 3.44 | [3] |
| Density (Predicted) | 1.30 g/cm³ | [3] |
Experimental Determination of Physicochemical Properties
The accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR) and for predicting the in vivo behavior of a drug candidate. This section outlines the standard experimental protocols for measuring the key properties of 10H-Phenothiazin-2-amine.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.
Experimental Protocol (Capillary Method):
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Sample Preparation: A small amount of finely powdered, dry 10H-Phenothiazin-2-amine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
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Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug. Poor aqueous solubility can lead to low bioavailability. The flask method, as described in OECD Guideline 105, is a standard procedure for determining the water solubility of a substance.[5][6]
Experimental Protocol (Flask Method - OECD 105):
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Sample Preparation: An excess amount of 10H-Phenothiazin-2-amine is added to a known volume of distilled water in a flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).
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Phase Separation: The suspension is allowed to settle, and the saturated aqueous solution is separated from the undissolved solid by centrifugation or filtration.
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Concentration Analysis: The concentration of 10H-Phenothiazin-2-amine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The aqueous solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., in g/L or mg/mL).
Caption: Workflow for Aqueous Solubility Determination.
Acid Dissociation Constant (pKa)
Rationale: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. For an amine like 10H-Phenothiazin-2-amine, the pKa of its conjugate acid is a crucial parameter as the ionization state affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: A known concentration of 10H-Phenothiazin-2-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
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Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Lipophilicity (LogKow or LogP)
Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes and is often expressed as the logarithm of the octanol-water partition coefficient (LogKow or LogP). The shake-flask method is the classical and most reliable method for determining LogP.
Experimental Protocol (Shake-Flask Method):
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Phase Preparation: A mixture of n-octanol and water is prepared and the two phases are mutually saturated by shaking and allowing them to separate.
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Partitioning: A known amount of 10H-Phenothiazin-2-amine is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
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Equilibration: The mixture is shaken vigorously for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: The two phases are separated by centrifugation.
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Concentration Analysis: The concentration of 10H-Phenothiazin-2-amine in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. This section provides an overview of the key spectral data for 10H-Phenothiazin-2-amine.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 10H-Phenothiazin-2-amine in acetonitrile exhibits three main absorption bands.[2] These absorptions are characteristic of the phenothiazine chromophore and are influenced by the amino substituent.
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λmax 1: 224 nm (ε = 2.48 x 10⁴ M⁻¹cm⁻¹)[2]
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λmax 2: 256 nm (ε = 3.59 x 10⁴ M⁻¹cm⁻¹)[2]
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λmax 3: 322 nm (ε = 4.80 x 10³ M⁻¹cm⁻¹)[2]
The band at 322 nm is particularly interesting as it involves the n-electrons of the amino group, indicating a charge transfer character.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 10H-Phenothiazin-2-amine provides valuable information about its functional groups. Key characteristic absorption bands include:
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N-H Stretching: The presence of both a primary aromatic amine and a secondary amine within the phenothiazine ring results in distinct N-H stretching vibrations. Bands are observed at 3404 cm⁻¹ and 3322 cm⁻¹, corresponding to the primary and heterocyclic secondary amine N-H stretches, respectively.[2]
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Aromatic C-H Stretching: Absorptions in the region of 3100-3000 cm⁻¹.
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C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
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C-N Stretching: Aromatic C-N stretching vibrations are typically observed in the 1350-1250 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (approximately 6.5-7.5 ppm) due to the protons on the two benzene rings. The substitution pattern will lead to distinct signals for each proton.
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N-H Protons: The protons of the primary amino group (-NH₂) and the secondary amine in the phenothiazine ring (N-H) will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The heterocyclic N-H proton typically appears further downfield.
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Amino Group Protons: The protons of the -NH₂ group are expected to resonate in the range of 3.5-5.0 ppm.
¹³C NMR (Predicted):
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Aromatic Carbons: The twelve aromatic carbons will give rise to signals in the region of 110-150 ppm. The carbon atom attached to the amino group (C-2) and the carbons adjacent to the nitrogen and sulfur atoms will have distinct chemical shifts.
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C-N and C-S Carbons: The carbons directly bonded to the heteroatoms will be deshielded and appear at the lower field end of the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 10H-Phenothiazin-2-amine, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak.
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Molecular Ion (M⁺): m/z = 214[2]
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Major Fragments: Fragmentation of the phenothiazine ring is observed, with significant fragments at m/z = 182 and 154.[2]
Synthesis and Reactivity
A foundational understanding of the synthesis and reactivity of 10H-Phenothiazin-2-amine is crucial for its practical application and for the design of new derivatives.
Synthesis
A common and effective method for the synthesis of 10H-Phenothiazin-2-amine involves the reduction of 2-nitrophenothiazine. The 2-nitrophenothiazine precursor can be prepared via a Smiles rearrangement.[2]
Synthetic Scheme:
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Formation of a Diphenyl Sulfide: The synthesis typically begins with the condensation of a substituted aniline and a halobenzene derivative to form a diaryl sulfide.
-
Smiles Rearrangement: The diaryl sulfide undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement, to form the phenothiazine ring system.[7]
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Reduction of the Nitro Group: The nitro group at the 2-position of the phenothiazine ring is then reduced to a primary amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield 10H-Phenothiazin-2-amine.[2]
Caption: A simplified synthetic route to 10H-Phenothiazin-2-amine.
Reactivity
The reactivity of 10H-Phenothiazin-2-amine is characterized by the interplay of the electron-rich phenothiazine nucleus and the nucleophilic primary amino group.
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Reactions of the Amino Group: The primary amino group at the 2-position is a key site for functionalization. It can readily undergo a variety of reactions typical of aromatic amines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
-
-
Reactions of the Phenothiazine Nucleus: The phenothiazine ring system is susceptible to electrophilic substitution. The presence of the amino group at the 2-position will influence the regioselectivity of these reactions, directing incoming electrophiles to the ortho and para positions. The nitrogen and sulfur atoms in the central ring can also be oxidized.
Conclusion
This technical guide has provided a detailed examination of the fundamental physicochemical properties of 10H-Phenothiazin-2-amine. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science. A thorough understanding of these properties is the cornerstone for the rational design and development of novel phenothiazine-based compounds with enhanced therapeutic potential and diverse applications. The synthetic accessibility and the versatile reactivity of the amino group make 10H-Phenothiazin-2-amine a highly attractive scaffold for further investigation and derivatization.
References
-
SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC. (URL: [Link])
-
Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
-
10H-phenothiazin-2-amine|32338-15-1 - MOLBASE Encyclopedia. (URL: [Link])
- Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. (URL: not available)
-
10H-Phenothiazin-2-amine Properties - EPA. (URL: [Link])
-
OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. (URL: [Link])
-
OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])
-
Phenothiazine - Wikipedia. (URL: [Link])
Sources
- 1. 10H-Phenothiazine-10-ethanamine | C14H14N2S | CID 429321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Phenothiazine(92-84-2) 1H NMR spectrum [chemicalbook.com]
- 5. Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. discovery.researcher.life [discovery.researcher.life]
